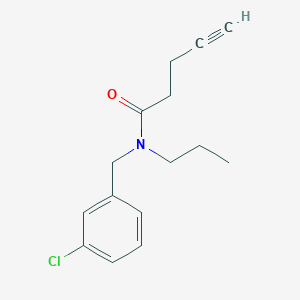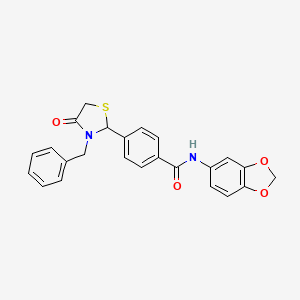![molecular formula C19H26N4O2 B3937987 1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B3937987.png)
1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine
Overview
Description
1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as PEP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory. By inhibiting acetylcholinesterase, 1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been shown to exhibit anti-inflammatory and antioxidant properties. It can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine is a relatively stable compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, its potential therapeutic applications in humans are still being investigated, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine. One area of interest is its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a cognitive enhancer, particularly in the elderly. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for large-scale production.
Conclusion:
In conclusion, 1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine is a novel compound that has potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans, and to explore its potential in other areas of medicine.
Scientific Research Applications
1-(2-phenoxyethyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to exhibit neuroprotective properties and can prevent the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-6-16-15-18(21-20-16)19(24)23-11-9-22(10-12-23)13-14-25-17-7-4-3-5-8-17/h3-5,7-8,15H,2,6,9-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPCNYXTMBMIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B3937925.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937942.png)
![2-[4-(diethylamino)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937946.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3937955.png)
![3-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937963.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B3937971.png)

![11,11-dimethyl-8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3937981.png)
![methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3938003.png)
![4-({[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938011.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B3938012.png)